molecular formula C12H19NO3 B6615258 1-(4-Aminobutoxy)-3,5-dimethoxybenzene CAS No. 1153993-23-7

1-(4-Aminobutoxy)-3,5-dimethoxybenzene

Cat. No.: B6615258
CAS No.: 1153993-23-7
M. Wt: 225.28 g/mol
InChI Key: KIZCVBZSROWLNX-UHFFFAOYSA-N
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Description

1-(4-Aminobutoxy)-3,5-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a 4-aminobutoxy group and two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobutoxy)-3,5-dimethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzene.

    Alkylation: The benzene ring is alkylated with 4-chlorobutanol in the presence of a base such as potassium carbonate to form 1-(4-hydroxybutoxy)-3,5-dimethoxybenzene.

    Amination: The hydroxyl group is then converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobutoxy)-3,5-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Thiolated or aminated benzene derivatives.

Scientific Research Applications

1-(4-Aminobutoxy)-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutoxy)-3,5-dimethoxybenzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

  • **1-(4-Hydro

Properties

IUPAC Name

4-(3,5-dimethoxyphenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZCVBZSROWLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCCCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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